molecular formula C5H12FNO B2909998 2-Amino-4-fluoro-2-methylbutan-1-ol CAS No. 2031269-01-7

2-Amino-4-fluoro-2-methylbutan-1-ol

Cat. No.: B2909998
CAS No.: 2031269-01-7
M. Wt: 121.155
InChI Key: QMPGSVMYTGICDU-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-2-methylbutan-1-ol is a fluorinated amino alcohol with a molecular formula of C₅H₁₂FNO. It serves as a critical intermediate in synthesizing ethambutol analogs, which exhibit antimycobacterial activity against pathogens like Mycobacterium tuberculosis .

Properties

IUPAC Name

2-amino-4-fluoro-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO/c1-5(7,4-8)2-3-6/h8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPGSVMYTGICDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCF)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbutan-1-ol with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-fluoro-2-methylbutanal.

    Reduction: Formation of 2-amino-4-fluoro-2-methylbutane.

    Substitution: Formation of compounds like 2-amino-4-azido-2-methylbutan-1-ol or 2-amino-4-cyano-2-methylbutan-1-ol.

Scientific Research Applications

2-Amino-4-fluoro-2-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-2-methylbutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

(a) 2-Amino-2-ethylbutan-1-ol

  • Molecular Formula: C₆H₁₅NO
  • Substituents: Ethyl group at position 2, hydroxyl at position 1, and amino at position 2.
  • Safety Profile : Classified under GHS for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

(b) (S)-2-Amino-4-phenylbutan-1-ol

  • Molecular Formula: C₁₀H₁₅NO
  • Substituents : Phenyl group at position 4 instead of fluorine.
  • Synthesis : Prepared as a yellow oil with 92% yield, indicating higher hydrophobicity due to the aromatic ring .

(c) 3-Amino-1-fluoro-4-phenyl-butan-2-ol

  • Molecular Formula: C₁₀H₁₄FNO
  • Substituents : Fluoro at position 1, phenyl at position 4, and hydroxyl at position 2.
  • Applications: Potential use in chiral synthesis due to its stereochemical complexity .

(d) 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol

  • Molecular Formula: C₅H₁₀F₃NO
  • Substituents : Trifluoromethyl group at position 4, enhancing electronegativity and metabolic stability .

Functional Analogues

(a) 4-Fluoro-1-butanol

  • Molecular Formula : C₄H₉FO
  • Substituents : Fluorine at position 4, hydroxyl at position 1.
  • Hazards: Classified for skin irritation; lacks the amino group, reducing biological activity compared to amino alcohols .

Pharmacological Activity

  • 2-Amino-4-fluoro-2-methylbutan-1-ol: Key precursor for ethambutol analogs with demonstrated antimycobacterial activity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Physical State Key Data
This compound C₅H₁₂FNO 4-F, 2-CH₃, 1-OH, 2-NH₂ Not Provided Ethambutol analog precursor
(S)-2-Amino-4-phenylbutan-1-ol C₁₀H₁₅NO 4-Ph, 1-OH, 2-NH₂ Yellow oil 92% yield
2-Amino-2-ethylbutan-1-ol C₆H₁₅NO 2-C₂H₅, 1-OH, 2-NH₂ Not Provided Acute toxicity (H302)
4-Fluoro-1-butanol C₄H₉FO 4-F, 1-OH Liquid 95% purity

Biological Activity

2-Amino-4-fluoro-2-methylbutan-1-ol is a fluorinated amino alcohol that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound's unique structural features contribute to its interactions with biological systems, making it a candidate for further research in drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H12FNO\text{C}_5\text{H}_{12}\text{F}\text{N}\text{O}

This compound features an amino group, a hydroxyl group, and a fluorine atom, which influences its solubility and reactivity. The presence of the fluorine atom is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the compound.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Properties
Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, in vitro assays demonstrated that it affects cellular pathways involved in tumor proliferation. Specifically, it has been evaluated for its effects on gliosarcoma cells, showing promising results in reducing cell viability and inducing apoptosis .

2. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. These findings are significant for developing new antibiotics, considering the rising resistance to existing drugs .

3. Neuroprotective Effects
There is emerging evidence that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or by acting as a neuroprotective agent against oxidative stress .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways associated with cancer progression.
  • Transport Mechanisms : It has been suggested that this amino alcohol is transported into cells via specific amino acid transport systems, which may facilitate its uptake and subsequent biological effects .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFocusKey Findings
Anticancer ActivityDemonstrated inhibition of gliosarcoma cell proliferation with tumor-to-brain ratios favorable for imaging applications.
Antimicrobial PropertiesShowed effectiveness against a range of bacterial strains, indicating potential as a new antibiotic candidate.
NeuroprotectionSuggested protective effects against oxidative stress in neuronal cells, warranting further investigation into its therapeutic potential.

Case Studies

Case Study 1: Gliosarcoma Treatment
In a study involving rats with intracranial gliosarcoma tumors, administration of radiolabeled derivatives of this compound showed a significant tumor-to-normal brain uptake ratio (14:1), highlighting its potential as an imaging agent for tumor localization .

Case Study 2: Antimicrobial Efficacy
A series of tests conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it could serve as a lead compound for antibiotic development .

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